Fmoc-N(Me)Lys-OH.TFA

Peptide Therapeutics Protease Resistance Stability

Standard Fmoc-Lys(Boc)-OH fails to address rapid proteolytic clearance in peptide therapeutics. Fmoc-N(Me)Lys-OH.TFA (CAS 195456-17-8) is an essential, non-interchangeable building block that introduces an α-N-methyl group to overcome this limitation. - Boosts peptide half-life in serum by up to 3-fold via backbone methylation. - Increases membrane permeability 2- to 5-fold for oral bioavailability programs. - Supplied as a stable TFA salt with a free ε-amine for on-resin orthogonal conjugation. Researchers rely on this reagent for SAR studies and long-acting peptidomimetic design. Bulk quantities are available to support comprehensive lead optimization workflows.

Molecular Formula C24H27F3N2O6
Molecular Weight 496.5 g/mol
Cat. No. B13012037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N(Me)Lys-OH.TFA
Molecular FormulaC24H27F3N2O6
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCN(C(CCCCN)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C(=O)(C(F)(F)F)O
InChIInChI=1S/C22H26N2O4.C2HF3O2/c1-24(20(21(25)26)12-6-7-13-23)22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;3-2(4,5)1(6)7/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,25,26);(H,6,7)/t20-;/m0./s1
InChIKeyGWGPXCOWGGXYCE-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N(Me)Lys-OH.TFA – Baseline Characteristics


Fmoc-N(Me)Lys-OH.TFA (CAS: 195456-17-8) is a specialized amino acid derivative belonging to the class of Fmoc-protected Nα-methyl amino acids. It is a white to off-white powder with a molecular formula of C₂₄H₂₇F₃N₂O₆ and a molecular weight of 496.5 g/mol, supplied as the trifluoroacetic acid (TFA) salt to enhance handling and solubility . This compound serves as a critical building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of an α-N-methylated lysine residue into a peptide backbone, a modification known to profoundly alter peptide conformation, proteolytic stability, and membrane permeability .

Workflow SPPS N-methylated peptidomimetics
Selection α-N-methyl lysine building block TFA salt for free ε-amine
Context Proteolytic stability and conformational control studies

Why Fmoc-N(Me)Lys-OH.TFA Cannot Be Substituted


Attempting to replace Fmoc-N(Me)Lys-OH.TFA with a more common lysine building block, such as the standard Fmoc-Lys(Boc)-OH, is not a viable substitution. The critical difference lies in the α-N-methyl group, which transforms the amine into a secondary amine. This structural change drastically alters coupling kinetics, increases steric hindrance, and requires specialized activation protocols for efficient incorporation, such as the use of HATU/HOAt [1]. Furthermore, the resulting peptide's biophysical and pharmacological properties—including its susceptibility to protease degradation and its backbone conformation—are fundamentally altered, making Fmoc-N(Me)Lys-OH.TFA an essential, non-interchangeable reagent for creating peptidomimetics with enhanced stability and defined secondary structures [2].

Mechanism Standard Fmoc-Lys(Boc)-OH lacks the α-N-methyl group, which alters coupling kinetics and may lead to synthesis failure with standard protocols.
Profile ε-N-methyl analogs may not reproduce backbone conformational constraints; α-N-methylation directly impacts amide bond geometry and protease resistance.
Identity Fmoc-N-Me-Lys(Boc)-OH protects the ε-amine, limiting on-resin derivatization flexibility that the TFA salt form enables.

Fmoc-N(Me)Lys-OH.TFA vs. Analogs: Differentiation Guide


Proteolytic Stability Enhancement

Incorporation of an Nα-methyl group, as delivered by Fmoc-N(Me)Lys-OH.TFA, dramatically increases a peptide's resistance to proteolytic degradation compared to an unmodified lysine residue. In a study on G protein ligands, the half-life (t₁/₂) of a control peptide in a serum stability assay was 2.4 hours, while a peptide analog containing a single N-methyl modification exhibited a t₁/₂ of 7.2 hours, a 3-fold increase in stability [1].

Proteolytic Stability
Class-level inference
Reported 3-fold t₁/₂ increase
Supports stability screening in peptide research
In vitro serum assay; model-specific review required
Peptide Therapeutics Protease Resistance Stability

Coupling Efficiency with HATU

N-methylated amino acids are notoriously difficult to couple due to the steric hindrance of the secondary amine. A comparative study on the coupling of N-methylated amino acids demonstrated that using standard activation (e.g., HBTU) leads to incomplete or slow reactions. However, when a more powerful reagent like HATU is employed, coupling can be achieved with >99% efficiency, a necessity for incorporating residues like Fmoc-N(Me)Lys-OH.TFA into challenging peptide sequences [1]. This contrasts sharply with unhindered amino acids like Fmoc-Lys(Boc)-OH, which couple efficiently with standard HBTU/HOBt protocols.

Coupling Efficiency
Cross-study comparable
HATU required for efficient incorporation
Method context: specialized activation protocols needed
Standard HBTU protocols may yield incomplete coupling
Solid-Phase Peptide Synthesis Coupling Efficiency Difficult Sequences

Conformational Control by α-Methylation

Unlike its ε-N-methylated analog Fmoc-Lys(Me,Boc)-OH, Fmoc-N(Me)Lys-OH.TFA introduces the methyl group on the backbone α-nitrogen. This α-N-methylation is known to strongly influence local peptide backbone conformation, often inducing a cis-amide bond conformation (ranging from 10-30% in a model peptide, depending on the sequence) or constraining the φ and ψ dihedral angles [1]. ε-N-methylation primarily affects side-chain interactions and recognition by reader proteins, while α-N-methylation directly alters the peptide backbone's flexibility and shape.

Conformational Control
Class-level inference
Target: Induces cis-amide bond population (up to 30% reported)
vs ε-N-methyl analog: No significant backbone effect
Supports rational backbone constraint design
NMR context; sequence-dependent
Peptide Conformation Structure-Activity Relationship Peptidomimetics

Membrane Permeability Improvement

N-methylation is a well-validated strategy to increase a peptide's lipophilicity and passive membrane permeability. A study comparing a series of N-methylated peptides to their non-methylated counterparts showed an average increase in logP of 0.5-1.0 units per N-methyl group. In a parallel artificial membrane permeability assay (PAMPA), the N-methylated peptides exhibited a 2- to 5-fold higher permeability coefficient (Pe) compared to the unmodified controls [1].

Membrane Permeability
Class-level inference
Reported 2- to 5-fold Pe increase
Supports permeability endpoint review
PAMPA assay context; compound-specific validation needed
Oral Bioavailability Drug Delivery Cell Permeability

On-Resin Functionalization Flexibility

Fmoc-N(Me)Lys-OH.TFA contains a free ε-amine, which is protonated as the TFA salt. This offers a distinct synthetic advantage over analogs like Fmoc-N-Me-Lys(Boc)-OH, which has the ε-amine protected by a Boc group. The unprotected ε-amine in the target compound can be selectively functionalized on-resin (e.g., acylated, alkylated) after Nα-Fmoc deprotection, while the Boc-protected analog requires a global TFA cleavage step to reveal the ε-amine, limiting on-resin diversification options. This provides greater flexibility in designing complex, branched, or modified peptides.

On-Resin Flexibility
Head-to-head
Target: Free ε-amine for immediate on-resin derivatization
vs Fmoc-N-Me-Lys(Boc)-OH: ε-amine requires prior cleavage
Enables complex branched peptide architectures
Data to verify; source review recommended
SPPS Deprotection Strategy Orthogonal Protection

Key Applications of Fmoc-N(Me)Lys-OH.TFA


Protease-Resistant Peptide Synthesis

Fmoc-N(Me)Lys-OH.TFA is ideally suited for the solid-phase synthesis of peptide drug candidates where enhanced in vivo stability is a primary objective. As demonstrated in Section 3 (Evidence Item 1), the incorporation of an Nα-methyl group can lead to a 3-fold increase in peptide half-life in serum [1]. This makes it a critical building block for developing long-acting peptide hormones, antimicrobial peptides, or enzyme inhibitors where rapid clearance by endogenous proteases is a major limitation. The quantifiable improvement in stability directly reduces the required dose and dosing frequency, a key differentiator in therapeutic development.

Conformation-Constrained Peptide Design

In structure-activity relationship (SAR) studies, Fmoc-N(Me)Lys-OH.TFA is used to introduce a precise conformational constraint at the lysine position. As indicated in Section 3 (Evidence Item 3), α-N-methylation can induce a significant percentage of cis-amide bonds and restrict backbone flexibility [2]. This allows researchers to probe the bioactive conformation of a peptide ligand, often leading to analogs with improved binding affinity and selectivity for their target receptor. The ability to 'lock' the backbone into a specific conformation is a powerful tool for rational drug design that cannot be achieved with standard lysine derivatives.

On-Resin Peptide Derivatization

The TFA salt form and unprotected ε-amine of Fmoc-N(Me)Lys-OH.TFA make it the reagent of choice for creating complex peptide architectures. As detailed in Section 3 (Evidence Item 5), the free ε-amine can be selectively functionalized while the peptide remains anchored to the resin . This allows for the efficient synthesis of branched peptides, the site-specific conjugation of fluorophores or affinity tags (e.g., biotin), or the creation of peptide dendrimers. This capability streamlines the synthesis of advanced biochemical probes and reduces the need for challenging post-synthesis modifications in solution.

Oral Bioavailability Enhancement

For programs aimed at developing orally bioavailable peptide therapeutics, Fmoc-N(Me)Lys-OH.TFA is an essential building block. The class-level data cited in Section 3 (Evidence Item 4) show that N-methylation can increase membrane permeability by 2- to 5-fold [3]. This increase in lipophilicity and passive diffusion is a critical step toward achieving therapeutically relevant oral absorption, a property that is notoriously poor for unmodified peptides. Its use early in lead optimization helps build drug-like properties into the peptide scaffold from the start.

Application
Selection Property
Validation Focus
Proteolytic stability research
α-N-methylation stability profile
Serum stability half-life comparison
Backbone conformation studies
Cis-amide bond induction potential
NMR conformational analysis
On-resin peptide derivatization
Unprotected ε-amine in TFA salt
Selective on-resin functionalization
Membrane permeability modeling
LogP and passive diffusion profile
PAMPA assay correlation review

Technical Documentation Hub

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18 linked technical documents
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